molecular formula C12H16N2O2 B2605079 tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1254360-67-2

tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B2605079
CAS No.: 1254360-67-2
M. Wt: 220.272
InChI Key: DXABOGASCVFZGJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is systematically identified using IUPAC nomenclature. The name reflects its structural features:

  • Core structure : A fused pyrrolo[3,2-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at positions 3 and 2, respectively.
  • Substituents : A tert-butyl ester group attached to the carboxylate moiety at position 1 of the pyrrole ring.
  • Hydrogenation state : The "2,3-dihydro" descriptor indicates partial saturation of the pyrrole ring.

Key identifiers include:

Parameter Value
IUPAC Name This compound
CAS Number 1254360-67-2
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC=N2
InChI Key DXABOGASCVFZGJ-UHFFFAOYSA-N

Crystallographic Analysis and Three-Dimensional Conformation

No experimental crystallographic data has been reported for this compound. However, structural inferences can be drawn from related pyrrolopyridine derivatives:

  • Core geometry : The pyrrolo[3,2-b]pyridine system typically adopts a planar conformation due to aromatic stabilization, with alternating single and double bonds in the fused rings.
  • Steric effects : The tert-butyl ester group is expected to adopt a conformation that minimizes steric clashes with the pyrrole ring, likely positioned axially relative to the bicyclic system.
  • Hydrogen bonding : The carboxylate oxygen may engage in intramolecular or intermolecular hydrogen bonding, though this remains speculative without crystal data.

For precise 3D structural determination, single-crystal X-ray diffraction or NMR-based conformational analysis would be required.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

1H NMR Data (400 MHz, DMSO):

Signal (δ, ppm) Integration Assignment
1.45 (s) 9H tert-Butyl group (C(CH₃)₃)
3.11 (m) 2H Pyrrole ring protons (CH₂ adjacent to N)
3.88 (m) 2H Pyrrole ring protons (CH₂ adjacent to N)
7.09 (m) 1H Pyridine ring proton (C₅)
7.88 (m) 1H Pyridine ring proton (C₆)
8.03 (m) 1H Pyridine ring proton (C₈)

Key observations :

  • The tert-butyl group exhibits a singlet at δ 1.45 ppm due to equivalent methyl protons.
  • Protons on the partially saturated pyrrole ring appear as multiplets at δ 3.11–3.88 ppm.
  • Aromatic protons on the pyridine ring show distinct splitting patterns, consistent with the fused bicyclic system.

IR and Mass Spectrometry :

  • Infrared spectroscopy : Expected peaks include a strong C=O stretch (~1700 cm⁻¹) for the ester carbonyl and N–H bending vibrations (~1600 cm⁻¹) from the pyrrole ring.
  • Mass spectrometry : The molecular ion [M+]⁺ peak would appear at m/z 220.12, with fragments corresponding to the loss of the tert-butyl group (m/z 164.07) or the ester moiety (m/z 126.09).

Comparative Analysis of Tautomeric and Resonance Forms

The pyrrolo[3,2-b]pyridine core may exhibit tautomerism depending on pH and solvent conditions. Potential tautomeric forms include:

  • Enolic form : Proton transfer from the pyrrole nitrogen to the adjacent carbon, forming a keto-enol equilibrium.
  • Resonance stabilization : Delocalization of π-electrons across the fused rings, contributing to aromatic stability.

Comparative features :

Tautomer Form Stabilizing Factors Potential Stability
Neutral (non-enolic) Aromaticity of the fused system Dominant under neutral conditions
Enolic Hydrogen bonding, resonance stabilization Minor under acidic/basic conditions

Experimental validation (e.g., UV-Vis or computational studies) is required to confirm these hypotheses.

Properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXABOGASCVFZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising antitumor properties. A study demonstrated that tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study:

A synthesized derivative was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 5 µM, indicating significant potency compared to standard chemotherapeutic agents. This suggests potential for development as a therapeutic agent in oncology.

2. Neurological Applications

This compound has been investigated for its neuroprotective effects. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which may provide therapeutic benefits for neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This highlights its potential role in developing treatments for conditions such as Alzheimer's disease.

Organic Synthesis

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various coupling reactions and transformations.

Synthesis Example:

The compound can be utilized in the synthesis of more complex heterocycles through reactions such as:

  • Michael Addition : The compound can act as a nucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions : It can undergo cyclization to form fused ring systems that are prevalent in many biologically active compounds.

Data Table of Applications

Application AreaSpecific Use CaseReference/Study Source
Antitumor ActivityCytotoxicity against MCF-7 cells
Neurological ApplicationsNeuroprotective effects
Organic SynthesisBuilding block for heterocyclic compounds

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Isomerism and Saturation

Pyrrolo[3,2-b]pyridine vs. Pyrrolo[3,2-c]pyridine
  • tert-Butyl 4-Chloro-2,3-Dihydro-1H-Pyrrolo[3,2-c]Pyridine-1-Carboxylate ():
    • Structure : The nitrogen positions differ ([3,2-c] vs. [3,2-b]), altering electronic properties and binding interactions.
    • Physical Properties :
Property Pyrrolo[3,2-b]Pyridine (Target) Pyrrolo[3,2-c]Pyridine (Analog)
Molecular Weight ~220.27 (estimated) 254.71
Boiling Point Not reported 370.2°C (predicted)
pKa Not reported 2.79 (predicted)
  • Applications : The [3,2-c] isomer is used in protein degrader building blocks , while [3,2-b] derivatives are kinase inhibitors .
Saturation Level
  • Octahydro-1H-Pyrrolo[3,2-b]Pyridine Derivatives ():
    • Fully saturated rings (e.g., tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate ) exhibit enhanced solubility and reduced aromatic stacking, favoring interactions with hydrophobic enzyme pockets .

Substituent Effects

Halogenated Derivatives
  • tert-Butyl 5-Bromo-3-Methyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine-1-Carboxylate ():
    • Modifications : Bromine at C5 and methyl at C3 enable Suzuki-Miyaura cross-coupling and steric tuning.
    • Molecular Weight : 313.19 vs. 220.27 (target compound), highlighting mass differences for drug-likeness .
  • tert-Butyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-1-Carboxylate ():
    • Bromine at C3 directs electrophilic substitution, contrasting with C5 bromination in .
Aryl and Boronate Derivatives
  • tert-Butyl 6-(3,4-Dimethoxyphenyl)-3-Phenyl-1H-Pyrrolo[3,2-b]Pyridine-1-Carboxylate ():
    • Synthesis : Prepared via Pd-catalyzed coupling (15% yield), demonstrating challenges in sterically congested systems.
    • Applications : AAK1/GAK kinase inhibition for antiviral research .
  • tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine-1-Carboxylate ():
    • Boronate esters enable diversification via cross-coupling (e.g., Suzuki reactions) .

Functional Group Variations

Nitro and Iodo Substituents
  • tert-Butyl 3-Nitro-1H-Pyrrolo[3,2-b]Pyridine-1-Carboxylate ():
    • Nitro groups serve as precursors for amines via reduction, expanding medicinal chemistry applications .
  • tert-Butyl 3-Iodo-1H-Pyrrolo[3,2-b]Pyridine-1-Carboxylate ():
    • Iodo substituents facilitate Ullmann or Buchwald-Hartwig aminations (75% yield in synthesis) .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Compound Molecular Weight CAS Number Key Applications Reference
tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Target) ~220.27 Not reported Kinase inhibitor intermediates
tert-Butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate 254.71 494767-22-5 Protein degrader building blocks
tert-Butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate 297.15 192189-15-4 Cross-coupling precursor

Biological Activity

Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₂O₂
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 219834-81-8

Research indicates that compounds within the pyrrolo[3,2-b]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown potent activity against bacterial strains, particularly against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The compound has been evaluated for its effects on cancer cell lines, with some studies indicating cytotoxic effects at specific concentrations .
  • Neuroprotective Effects : Pyrrolo derivatives are being investigated for their potential in neuroprotection, particularly in models of neurodegenerative diseases .

Biological Activity Data

Activity TypeTest Organism/Cell LineConcentration (µM)Observed Effect
AntibacterialStaphylococcus aureus3.12 - 12.5Inhibition of growth
AntibacterialEscherichia coli3.12 - 12.5Inhibition of growth
CytotoxicityHeLa Cells10 - 50Induction of apoptosis
NeuroprotectionSH-SY5Y Cells5 - 20Reduction in oxidative stress

Case Studies

  • Antibacterial Efficacy
    A study focused on a series of pyrrolo derivatives demonstrated that certain modifications significantly enhanced antibacterial potency. For instance, a derivative with a trifluoromethyl group exhibited an MIC (Minimum Inhibitory Concentration) of 0.010 µM against Staphylococcus aureus, suggesting that structural modifications can greatly influence biological activity .
  • Cytotoxicity in Cancer Research
    In vitro studies on HeLa cells revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound .
  • Neuroprotective Potential
    Investigations into the neuroprotective effects of pyrrolo derivatives indicated that they could mitigate oxidative stress in neuronal cell lines (SH-SY5Y). The compound showed promise in reducing cell death induced by oxidative agents at concentrations between 5 and 20 µM .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate via Suzuki-Miyaura coupling?

  • Methodological Answer : A palladium-catalyzed cross-coupling reaction is commonly employed. For example, reacting tert-butyl 6-bromo-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in a dioxane/water solvent system (4:1 ratio) at 90°C under nitrogen, using Pd(PPh₃)₄ (1 mol%) and K₂CO₃ as a base, yields substituted derivatives. Purification via silica gel chromatography (CH₂Cl₂/EtOAc, 90:10) achieves ~15% isolated yield, though optimization of catalyst loading or ligand choice (e.g., SPhos) may improve efficiency .

Q. How can the Boc-protecting group be selectively removed without degrading the pyrrolopyridine core?

  • Methodological Answer : Deprotection is achieved using 4N HCl in dioxane/methanol (1:1) at 70°C for 4 hours. Post-reaction, aqueous workup (water washes) and extraction with CH₂Cl₂ isolate the free amine. NMR monitoring (disappearance of the tert-butyl singlet at δ 1.70 ppm) confirms completion .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₂O₂: 331.1441) .
  • ¹H/¹³C NMR : Key signals include the pyrrolopyridine proton at δ 8.93 ppm (d, J = 1.9 Hz) and tert-butyl carbons at δ 27.72 ppm .
  • IR : The Boc carbonyl stretch appears at ~1728 cm⁻¹ .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving brominated pyrrolopyridine intermediates be addressed?

  • Methodological Answer : Low yields (e.g., 15% in Suzuki reactions) may stem from steric hindrance or poor boronic acid reactivity. Strategies include:

  • Ligand screening : Replace Pd(PPh₃)₄ with XPhos or RuPhos to enhance catalytic activity.
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency.
  • Pre-activation of boronic acids : Use pinacol esters for stability .

Q. What computational tools are suitable for predicting the sigma receptor binding affinity of pyrrolopyridine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with sigma-1 receptors. Focus on the bicyclic core’s π-π stacking with Phe residues and the Boc group’s role in hydrophobic pocket binding. Validate predictions with in vitro radioligand displacement assays .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact kinase inhibition activity?

  • Methodological Answer : SAR studies show that electron-donating groups (e.g., 3,4-dimethoxy) enhance binding to cyclin G-associated kinase (GAK). Synthesize analogs via Suzuki coupling, then test inhibition using ATPase assays (IC₅₀ values). For example, tert-butyl 6-(3,4-dimethoxyphenyl)-3-phenyl derivatives exhibit improved potency compared to halogenated variants .

Q. What are common sources of NMR spectral discrepancies during Boc deprotection?

  • Methodological Answer : Acidic conditions may protonate the pyrrolopyridine nitrogen, shifting proton signals (e.g., δ 12.97 ppm for NH post-deprotection). Use DMSO-d₆ to stabilize exchangeable protons and compare with calculated chemical shifts (Gaussian 16) .

Q. Can alternative synthetic routes (e.g., Buchwald-Hartwig amination) replace cross-coupling for functionalizing the pyrrolopyridine core?

  • Methodological Answer : Yes. For example, Pd₂(dba)₃ with SPhos ligand in toluene enables C-N bond formation between tert-butyl-protected intermediates and aryl iodides. Optimize base (t-BuONa vs. Cs₂CO₃) and solvent (toluene vs. DMF) to achieve >70% yield .

Data Contradiction Analysis

  • Yield Variability in Cross-Coupling : reports 15% yield for Suzuki reactions, while other studies (not cited here) often achieve >50%. This discrepancy may arise from differences in catalyst purity, solvent degassing, or boronic acid quality. Replicate reactions under inert conditions (Schlenk line) and pre-dry solvents to mitigate .
  • Boc Deprotection Efficiency : While HCl in dioxane is standard, some protocols use TFA/CH₂Cl₂ (1:1) for faster deprotection. Validate choice via TLC monitoring to avoid core degradation .

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